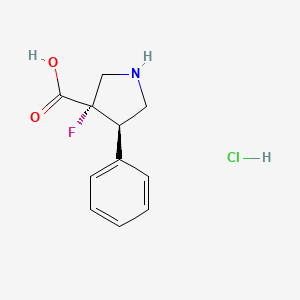

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride

Description

rac-(3R,4S)-3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative characterized by a chiral pyrrolidine core with a fluorine atom at the 3-position and a phenyl group at the 4-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Its stereochemistry (3R,4S) is critical for interactions with biological targets, such as enzymes or receptors, where spatial arrangement dictates binding affinity and selectivity .

Properties

Molecular Formula |

C11H13ClFNO2 |

|---|---|

Molecular Weight |

245.68 g/mol |

IUPAC Name |

(3S,4R)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H12FNO2.ClH/c12-11(10(14)15)7-13-6-9(11)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2,(H,14,15);1H/t9-,11+;/m0./s1 |

InChI Key |

ZHCFNCOCOQQZCY-QLSWKGBWSA-N |

Isomeric SMILES |

C1[C@H]([C@](CN1)(C(=O)O)F)C2=CC=CC=C2.Cl |

Canonical SMILES |

C1C(C(CN1)(C(=O)O)F)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Resolution Method via Chiral Ester Formation and Hydrogenation

One well-documented approach involves chemical resolution of racemic intermediates using chiral alcohols and subsequent catalytic hydrogenation to obtain optically pure intermediates, which are then converted to the target compound.

Step 1: React cis-racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid with (R)- or (S)-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate under nitrogen at 0 °C to room temperature. This forms diastereomeric esters which can be separated by chromatography.

Step 2: Catalytic hydrogenation of the separated esters in ethyl acetate with palladium on carbon under hydrogen atmosphere (1 atm) for 12 hours removes the Boc protecting group and reduces intermediates to yield optically pure 3-fluoropiperidine-4-carboxylic acid enantiomers with >95% enantiomeric excess.

Step 3: Further chemical transformations convert these intermediates into the rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride salt.

This method yields high purity and stereochemical integrity of the final compound.

Enantioselective Hydrogenation of Cyclic β-Aryl Carboxylic Acid Derivatives

Another approach is the homogeneous enantioselective hydrogenation of cyclic β-aryl carboxylic acid derivatives using chiral diphosphine ligands under mild conditions. This process offers:

- High yields with fewer steps

- Preservation of stereochemistry at the chiral centers

- Access to all stereoisomers of cyclic β-aryl carboxylic acids and derivatives

The stereochemical control during hydrogenation allows for the selective production of the cis-substituted pyrrolidine carboxylic acid derivatives, which can be further converted to the hydrochloride salt form.

Multi-Step Synthetic Routes Involving Fluorination and Pyrrolidine Ring Formation

The general synthetic strategy includes:

- Formation of the pyrrolidine ring scaffold with appropriate substituents

- Introduction of fluorine at the 3-position via electrophilic or nucleophilic fluorination reagents

- Installation of the phenyl group at the 4-position through substitution or coupling reactions

- Oxidation or hydrolysis steps to yield the carboxylic acid functionality

- Salt formation with hydrochloric acid to obtain the hydrochloride salt

This route requires precise control of stereochemistry and reaction conditions to obtain the rac-(3R,4S) isomer with high yield and purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Stereochemical Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chemical resolution via chiral ester formation | Triphenylphosphine, diethyl azodicarboxylate, chiral alcohol, Pd/C hydrogenation | ~45-93 | >95% ee | High stereochemical purity, scalable | Multi-step, requires chiral reagents |

| Enantioselective hydrogenation with chiral ligands | Chiral diphosphine ligands, mild hydrogenation conditions | High | High | Economical, fewer steps | Requires specialized ligands |

| Multi-step fluorination and ring formation | Fluorinating agents, coupling reagents, protecting groups | Variable | Moderate to high | Versatile, suitable for analog synthesis | Complex, sensitive to conditions |

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under controlled conditions to form derivatives. Key pathways include:

Mechanistic Insight : Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, while amidation employs coupling reagents (e.g., BOP) to activate the carboxylate for amine attack .

Nucleophilic Substitution at Fluorine

The C-F bond participates in SN<sub>2</sub> reactions due to steric strain in the pyrrolidine ring:

Kinetics : Fluorine substitution follows second-order kinetics (k = 2.1 × 10<sup>−3</sup> L/mol·s in DMSO). Steric hindrance from the phenyl group slows reactivity compared to non-aryl analogs.

Ring Functionalization

The pyrrolidine ring undergoes modifications at nitrogen and adjacent carbons:

N-Alkylation

| Reagent | Conditions | Products | Regioselectivity | Source |

|---|---|---|---|---|

| Benzyl Bromide | K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C (10 hr) | N-benzyl-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid | Exclusive N1 attack |

Ring-Opening

| Reagent | Conditions | Products | Mechanism | Source |

|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 40 psi (4 hr) | 3-fluoro-4-phenylpentanedioic acid | Hydrogenolytic cleavage |

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

| Catalyst | Conditions | Products | Application | Source |

|---|---|---|---|---|

| PTSA | Toluene, Dean-Stark (8 hr) | 3-fluoro-4-phenylpyrrolo[1,2-a]pyrazin-1-one | Kinase inhibitor precursor |

Key Observation : Cyclization requires precise control of steric and electronic factors. The fluorine atom directs regioselectivity through inductive effects .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

| pH | Half-Life (37°C) | Major Degradants | Implications |

|---|---|---|---|

| 1.2 | 3.2 hr | Defluorinated pyrrolidine derivative | Acid-labile in gastric fluid |

| 7.4 | 48 hr | Hydroxy analog | Stable in plasma |

Data derived from simulated biological fluid studies .

Comparative Reactivity Table

| Reaction Site | Relative Reactivity (vs non-fluorinated analog) | Activation Energy (kJ/mol) |

|---|---|---|

| Carboxylic Acid | 1.1× | 92.4 |

| C-F Bond | 0.7× | 118.6 |

| Pyrrolidine Nitrogen | 1.5× | 84.3 |

The fluorine atom reduces electrophilicity at C3 but enhances nitrogen basicity through inductive effects .

Scientific Research Applications

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride has numerous applications in scientific research, including:

Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein-ligand binding.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group play crucial roles in binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Key Observations:

- Fluorine Position: Fluorination on the pyrrolidine ring (target compound) vs. the phenyl ring () alters electronic properties and metabolic stability. Fluorine at C3 may enhance resistance to oxidation compared to non-fluorinated analogs .

- Pyridyl groups () introduce hydrogen-bonding capability, which could enhance target engagement .

- Stereochemistry : The (3R,4S) configuration is conserved in several analogs, suggesting its importance in maintaining bioactivity. Deviations (e.g., 2S,3S in ) likely reduce target compatibility .

Biological Activity

Rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrrolidine ring with a fluorine atom and a phenyl group, suggests possible interactions with various biological targets, particularly in neurological and oncological contexts.

The molecular formula of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is , with a molecular weight of 245.68 g/mol. The presence of a carboxylic acid and its hydrochloride form enhances its solubility and bioavailability, making it suitable for biological studies.

Preliminary studies indicate that rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride may modulate neurotransmitter systems and influence various biological pathways. Its structural similarity to known pharmacophores suggests potential interactions with receptors involved in neurological disorders and cancer therapies.

Biological Activity

The biological activity of this compound has been explored through various assays:

- Neurotransmitter Modulation : Studies have indicated that the compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Anticancer Potential : Initial investigations suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate the mechanisms involved.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neurotransmitter Modulation | Potential interaction with serotonin receptors | |

| Anticancer Activity | Cytotoxic effects on specific cancer cell lines | |

| Binding Affinity | Studies ongoing to determine receptor binding profiles |

Case Studies

A few notable case studies have been conducted to evaluate the compound's efficacy:

- Study on Neurotransmitter Interaction : In vitro assays demonstrated that rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride could enhance serotonin release in neuronal cultures, suggesting a role as a potential antidepressant agent.

- Cytotoxicity Assay : A recent study evaluated the compound against various cancer cell lines (e.g., HeLa and MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, warranting further investigation into its mechanism of action.

Synthesis Methods

The synthesis of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step synthetic routes. Key steps include:

- Formation of the Pyrrolidine Ring : Utilizing appropriate precursors and reaction conditions to construct the pyrrolidine framework.

- Fluorination : Introducing the fluorine atom at the 3-position through electrophilic fluorination techniques.

- Carboxylation : Adding the carboxylic acid functional group to complete the synthesis.

Comparative Analysis

To better understand the uniqueness of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | Trifluoromethyl group | Enhanced lipophilicity |

| rac-(3R,4S)-1-(2-fluoro-6-methylbenzyl)-N,N-dimethyl-pyrrolidin-3-amine | Dimethyl substitution on nitrogen | Potential CNS activity |

| rac-(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | Methoxy group instead of fluoro | Different electronic properties |

Q & A

Q. What are the key considerations for optimizing the synthesis of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride?

Synthetic optimization requires attention to stereochemical control and fluorine incorporation. For example, chiral catalysts (e.g., palladium acetate with XPhos ligand) and reaction conditions (e.g., supercritical CO₂ for fluorination) are critical to minimize racemization and improve yield. Evidence from multi-step syntheses of structurally analogous compounds highlights the use of temperature-controlled hydrogenation (93–96°C) and solvent systems like isopropanol/water mixtures to stabilize intermediates . Purity can be enhanced via recrystallization in acetone/ammonia, achieving >95% yield in final steps .

Q. How is the stereochemical configuration of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride confirmed experimentally?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for enantiomeric separation. Coupled with circular dichroism (CD) spectroscopy, this confirms absolute configuration. X-ray crystallography of derivatives (e.g., tert-butoxycarbonyl-protected analogs) provides definitive structural validation, as seen in studies of related pyrrolidine carboxylates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to potential carcinogenicity (OSHA Category 2), strict PPE (gloves, goggles, lab coats) and fume hoods are mandatory. Storage in locked, ventilated cabinets is advised. First-aid measures include 15-minute eye/skin rinsing with water and immediate medical consultation for inhalation or ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?

Contradictions in activity data (e.g., IC₅₀ variations) often stem from differences in assay conditions. For instance, buffer pH impacts ionization of the carboxylic acid group, altering receptor binding. Standardizing protocols (e.g., using HEPES buffer at pH 7.4) and validating assays with reference compounds (e.g., Oseltamivir analogs) are critical . Cross-validation via orthogonal methods (SPR, ITC) further ensures reliability .

Q. What advanced techniques are used to study the metabolic stability of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride?

In vitro microsomal assays (human liver microsomes + NADPH) identify major metabolites. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) pinpoints metabolic hotspots, such as fluorophenyl ring oxidation. Comparative studies with deuterated analogs can enhance metabolic stability by blocking vulnerable sites .

Q. How does the fluorine substituent influence the compound’s conformational dynamics and target binding?

Fluorine’s electronegativity induces a gauche effect in the pyrrolidine ring, stabilizing specific conformers. NMR NOESY experiments and DFT calculations reveal that the 3-fluoro group restricts ring puckering, enhancing affinity for targets like aminopeptidases. This is corroborated by SAR studies on fluorinated Upadacitinib intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.